D-Tagatose (Standard)

Description

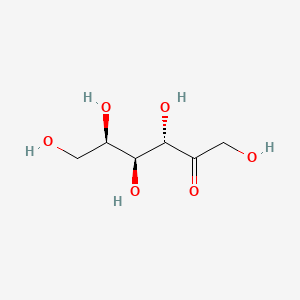

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one has been reported in Solanum lycopersicum and Pogostemon cablin with data available.

TAGATOSE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Properties

IUPAC Name |

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-PQLUHFTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-81-0, 17598-81-1 | |

| Record name | D-Tagatose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tagatose [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tagatose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tagatose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAGATOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7A20Y888Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

133-135 °C | |

| Record name | Tagatose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

D-Tagatose: A Technical Guide to its Mechanism of Action in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a naturally occurring ketohexose and a stereoisomer of D-fructose, has garnered significant attention for its potential as a low-calorie sweetener with notable effects on metabolic health.[1][2][3] With approximately 90% the sweetness of sucrose (B13894) but only a third of the calories, its utility extends beyond simple sugar substitution.[1][2][4] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of D-Tagatose, focusing on its impact on carbohydrate and lipid metabolism, and its significant interaction with the gut microbiome. We consolidate quantitative data from key studies, detail experimental protocols, and provide visual representations of the core metabolic pathways influenced by D-Tagatose.

Introduction to D-Tagatose

D-Tagatose is a rare sugar found in small quantities in some dairy products.[5] Although structurally similar to fructose, its metabolic fate is markedly different. Only about 20-25% of ingested D-Tagatose is absorbed in the small intestine; the remainder travels to the large intestine where it is fermented by the gut microbiota.[3][6][7] This limited absorption is central to its low caloric value and its diverse physiological effects, which include modulation of postprandial glycemia, improvement of lipid profiles, and prebiotic activity.[6][8][9]

Mechanism of Action in Carbohydrate Metabolism

D-Tagatose exerts its influence on carbohydrate metabolism through several interconnected mechanisms, primarily centered in the liver and the small intestine.

Hepatic Metabolism and Glycogenolysis Inhibition

The portion of D-Tagatose that is absorbed is primarily metabolized in the liver in a manner analogous to fructose, but at a much slower rate.[6] It is phosphorylated by fructokinase to D-Tagatose-1-phosphate (T1P).[7][10] The accumulation of T1P has several downstream consequences:

-

Inhibition of Glycogen (B147801) Phosphorylase: T1P inhibits the activity of glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose. This action reduces hepatic glucose output.[6][7]

-

Activation of Glucokinase: The intermediate T1P promotes the activity of glucokinase, leading to increased phosphorylation of glucose to glucose-6-phosphate.[6] This enhances glycogen synthase activity, thereby promoting the storage of glucose as glycogen.[6][7]

This dual action of inhibiting glycogen breakdown and promoting glycogen synthesis contributes significantly to the antihyperglycemic effect of D-Tagatose.[2][6]

Inhibition of Intestinal Disaccharidases

In the small intestine, D-Tagatose has been shown to inhibit the activity of enzymes like sucrase and maltase.[6][7] This enzymatic inhibition slows the digestion of dietary sucrose and starch, leading to a blunted postprandial glucose response.[1][7]

Gluconeogenesis

Studies in isolated rat liver cells have demonstrated that D-Tagatose can serve as a substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources.[11] It is proposed that T1P is cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) and D-glyceraldehyde, which can then enter the gluconeogenic or glycolytic pathways.[7][11]

Mandatory Visualization: Hepatic Glucose Metabolism Pathway

Caption: D-Tagatose metabolism in the liver, leading to glycogen modulation.

Impact on the Gut Microbiome and SCFA Production

The majority of ingested D-Tagatose (~75-80%) is not absorbed and is fermented by colonic bacteria.[3][12][13] This selective fermentation classifies D-Tagatose as a prebiotic.

Modulation of Microbial Populations

Studies have shown that D-Tagatose consumption leads to shifts in the gut microbiota composition. Notably, it has been observed to increase the population of beneficial bacteria such as Lactobacillus and reduce coliform bacteria.[12][14]

Production of Short-Chain Fatty Acids (SCFAs)

Bacterial fermentation of D-Tagatose results in the production of short-chain fatty acids (SCFAs), particularly butyrate (B1204436), but also propionate (B1217596) and acetate.[12][13][15] Butyrate is the primary energy source for colonocytes and has numerous health benefits, including anti-inflammatory effects. The increased production of SCFAs also contributes to a lower pH in the colon.[15]

Stimulation of GLP-1 Secretion

The production of SCFAs in the distal gut is thought to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from colonic L-cells.[6][16] GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion, slows gastric emptying, and promotes satiety, further contributing to the glycemic control observed with D-Tagatose consumption.

Mandatory Visualization: Gut Microbiome Fermentation Pathway

Caption: Fermentation of unabsorbed D-Tagatose by gut microbiota.

Effects on Lipid Metabolism

D-Tagatose has demonstrated beneficial effects on lipid profiles, although the exact mechanisms are still being elucidated and some study results vary.[17][18]

-

Reduction in Triglycerides and Cholesterol: Some studies in animal models and humans have reported that D-Tagatose can reduce total cholesterol, VLDL, and LDL cholesterol when compared to sucrose.[6][17][19] The proposed mechanism involves reduced pyruvate (B1213749) generation from glycolysis, which in turn reduces the availability of acetyl-CoA, a precursor for cholesterol synthesis.[6]

-

Increase in HDL Cholesterol: Several clinical trials have observed an increase in HDL cholesterol levels with D-Tagatose supplementation.[6][8]

Quantitative Data Summary

The following tables summarize quantitative data from key clinical and preclinical studies on the metabolic effects of D-Tagatose.

Table 1: Effects of D-Tagatose on Glycemic Control

| Parameter | Study Population | Dosage | Duration | Result | Reference |

|---|---|---|---|---|---|

| HbA1c | Type 2 Diabetes | 15 g, 3x/day | 10 months | -1.1% reduction from baseline (U.S. PP cohort) | [20] |

| HbA1c | Type 2 Diabetes | 15 g, 3x/day | 2 months | Significant reduction vs. placebo | [2][6] |

| Fasting Glucose | Type 2 Diabetes | 7.5 g, 3x/day | 6 months | Significant reduction from baseline | [8][9] |

| Postprandial Glucose AUC | Type 2 Diabetes | 20 g (pre-load) | Acute | Significant reduction vs. glucose alone (P < 0.001) |[1][6] |

Table 2: Effects of D-Tagatose on Lipid Profile

| Parameter | Study Population | Dosage | Duration | Result | Reference |

|---|---|---|---|---|---|

| HDL Cholesterol | Type 2 Diabetes | 15 g, 3x/day | 12 months | +11.2 mg/dL increase from baseline (30.5 to 41.7 mg/dL) | [6] |

| Total Cholesterol | LDLr(-/-) mice | Diet enriched | 16 weeks | Lower vs. sucrose-fed mice | [17] |

| Triglycerides | LDLr(-/-) mice | Diet enriched | 16 weeks | Lower vs. sucrose-fed mice | [17] |

| LDL Cholesterol | Type 2 Diabetes | 15 g, 3x/day | 10 months | Significant reduction vs. placebo |[19] |

Table 3: Effects of D-Tagatose on Gut Microbiome

| Parameter | Study Population | Dosage | Duration | Result | Reference |

|---|---|---|---|---|---|

| Fecal Lactobacilli | Healthy Men | 12.5 g/day | 2 weeks | Significant increase in numbers | [12][13] |

| Fecal Butyrate | Healthy Volunteers | In vitro incubation | N/A | Increased production vs. control | [12][21] |

| Fecal Coliforms | Healthy Volunteers | 30 g/day | 14 days | Significant reduction in population density |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols from studies investigating D-Tagatose.

Protocol: Human Clinical Trial for Glycemic Control

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

-

Participants: Subjects with type 2 diabetes (e.g., HbA1c between 7.0% and 11.0%) on stable diet and exercise regimens.

-

Intervention: Participants are randomized to receive either D-Tagatose (e.g., 15 g dissolved in water, three times a day with meals) or a matching placebo (e.g., sucralose).[6]

-

Duration: 6 to 12 months.

-

Primary Endpoint: Change in HbA1c from baseline to the end of the study.

-

Secondary Endpoints: Changes in fasting plasma glucose, insulin levels, lipid profiles (total cholesterol, LDL, HDL, triglycerides), and body weight.

-

Data Collection: Blood samples are collected at baseline and at specified intervals (e.g., 2, 6, and 10 months) for analysis.[20] Safety is monitored through adverse event reporting and clinical laboratory tests.

-

Statistical Analysis: An intent-to-treat (ITT) analysis is performed on all randomized subjects. A per-protocol (PP) analysis may also be conducted. The primary endpoint is typically analyzed using an analysis of covariance (ANCOVA) model with the baseline HbA1c as a covariate.

Mandatory Visualization: Clinical Trial Workflow

Caption: A generalized workflow for a human clinical trial on D-Tagatose.

Protocol: In Vivo Animal Study for Metabolic Effects

-

Model: Low-density lipoprotein receptor-deficient (LDLr-/-) mice, a model for hypercholesterolemia and atherosclerosis.

-

Dietary Groups:

-

Control Group: Standard chow.

-

Sucrose Group: Diet enriched with sucrose (e.g., 40% of energy).

-

D-Tagatose Group: Diet with an equivalent amount of D-Tagatose replacing sucrose.[17]

-

-

Duration: 16 weeks.

-

Measurements:

-

Body Weight and Food Intake: Monitored weekly.

-

Blood Analysis: At the end of the study, blood is collected via cardiac puncture after fasting. Serum is analyzed for total cholesterol, triglycerides, lipoproteins (using FPLC), glucose, and insulin.

-

Atherosclerosis Assessment: The aorta is dissected, stained (e.g., with Oil Red O), and the lesion area is quantified using imaging software.

-

-

Statistical Analysis: Differences between groups are assessed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

Conclusion

D-Tagatose exhibits a complex and favorable mechanism of action that impacts multiple metabolic pathways. In the liver, it modulates glycogen metabolism to lower hepatic glucose output. In the intestine, it reduces carbohydrate absorption and acts as a prebiotic, fostering a healthy gut microbiome, increasing the production of beneficial SCFAs like butyrate, and potentially stimulating GLP-1. These actions collectively contribute to its observed antihyperglycemic effects, improvements in lipid profiles, and potential for weight management. For researchers and drug development professionals, D-Tagatose represents a compelling molecule with therapeutic potential for metabolic disorders such as type 2 diabetes and metabolic syndrome. Further large-scale, long-term clinical trials are warranted to fully elucidate its efficacy and role in metabolic health management.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. D-Tagatose Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species [mdpi.com]

- 10. Effects of oral D-tagatose, a stereoisomer of D-fructose, on liver metabolism in man as examined by 31P-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. D-Tagatose increases butyrate production by the colonic microbiota in healthy men and women [repository.tno.nl]

- 13. tandfonline.com [tandfonline.com]

- 14. ovid.com [ovid.com]

- 15. D-tagatose has low small intestinal digestibility but high large intestinal fermentability in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spherix Announces Statistically Significant Results in Phase 3 Study With D-tagatose in Type 2 Diabetes [prnewswire.com]

- 21. researchgate.net [researchgate.net]

D-Tagatose: A Comprehensive Technical Guide to its Physicochemical Properties for Food Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose, is a monosaccharide that has garnered significant interest as a functional food ingredient and sugar substitute. It is a C-4 epimer of D-fructose and is found in small quantities in some dairy products and fruits.[1] With a sweetness profile similar to sucrose (B13894) but with fewer calories, D-Tagatose presents a compelling alternative for formulators in the food and pharmaceutical industries. This technical guide provides an in-depth overview of the core physicochemical properties of D-Tagatose, offering valuable data and methodologies for its application in food formulation and drug development.

Physicochemical Properties of D-Tagatose

The functional utility of D-Tagatose in food products is dictated by its unique set of physicochemical characteristics. These properties influence its behavior during processing, storage, and consumption.

Table 1: Core Physicochemical Properties of D-Tagatose

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [2] |

| Appearance | White, crystalline powder | [3] |

| Melting Point | 133-137 °C | [2] |

| Heat of Solution (at 20°C) | -42.3 kJ/kg | [2] |

| Sweetness (relative to sucrose) | 92% | [3] |

| Caloric Value | 1.5 kcal/g | [1] |

Solubility

D-Tagatose exhibits high solubility in water, a crucial attribute for its incorporation into a wide range of aqueous food systems.

Table 2: Solubility of D-Tagatose

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | References |

| Water | 20 | 160 | [2] |

| Ethanol | 22 | 0.02 | [2] |

Viscosity

The viscosity of D-Tagatose solutions is an important factor in determining the mouthfeel and texture of food products. While extensive data for D-Tagatose is limited, a 70% (w/w) solution has a viscosity of 180 cP at 20°C.[3] As a C-4 epimer of D-fructose, the viscosity of D-fructose solutions can serve as a reasonable proxy.

Table 3: Viscosity of D-Fructose Solutions (Proxy for D-Tagatose)

| Concentration (% w/w) | Temperature (°C) | Viscosity (cP) | References |

| 10 | 20 | 1.23 | [4] |

| 30 | 20 | 2.58 | [4] |

| 50 | 20 | 8.93 | [4] |

| 60 | 20 | 28.5 | [4] |

| 10 | 40 | 0.81 | [4] |

| 30 | 40 | 1.63 | [4] |

| 50 | 40 | 4.67 | [4] |

| 60 | 40 | 12.5 | [4] |

Water Activity (a_w)

Water activity is a critical parameter for controlling microbial growth and moisture migration in food products. D-Tagatose, like other sugars, lowers the water activity of solutions. Due to the limited availability of specific data for D-Tagatose, data for D-fructose is presented as a comparable alternative.

Table 4: Water Activity of D-Fructose Solutions at 25°C (Proxy for D-Tagatose)

| Molality (mol/kg) | Water Activity (a_w) | References |

| 0.5 | 0.983 | [5] |

| 1.0 | 0.966 | [5] |

| 2.0 | 0.932 | [5] |

| 3.0 | 0.898 | [5] |

| 4.0 | 0.864 | [5] |

| 5.0 | 0.830 | [5] |

Stability and Hygroscopicity

D-Tagatose is stable over a pH range of 3 to 7.[1] It is described as a non-hygroscopic crystalline solid, meaning it does not readily absorb moisture from the atmosphere under normal conditions.[2]

Experimental Protocols

Determination of Solubility

The solubility of D-Tagatose in a solvent can be determined by the isothermal equilibrium method.

-

Preparation of Saturated Solution: An excess amount of D-Tagatose is added to a known volume of the solvent (e.g., water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Sample Analysis: A known volume of the supernatant is carefully withdrawn, ensuring no solid particles are included.

-

Quantification: The concentration of D-Tagatose in the supernatant is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with a refractive index detector or by gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent.

Measurement of Viscosity

The viscosity of D-Tagatose solutions can be measured using a viscometer, such as a rotational viscometer or a capillary viscometer.

-

Solution Preparation: D-Tagatose solutions of known concentrations are prepared by dissolving a weighed amount of D-Tagatose in a specific volume of solvent.

-

Temperature Control: The temperature of the solution is precisely controlled using a water bath or a temperature-controlled chamber.

-

Viscometer Measurement: The viscometer is calibrated and operated according to the manufacturer's instructions to measure the dynamic viscosity of the solution.

-

Data Recording: The viscosity values are recorded at different shear rates (for non-Newtonian fluids) or as a single value for Newtonian fluids.

Determination of Water Activity (a_w)

Water activity is measured using a water activity meter, which typically employs a chilled-mirror dew point sensor or a capacitance sensor.

-

Sample Preparation: A small amount of the D-Tagatose solution of a known concentration is placed in the sample cup of the water activity meter.

-

Equilibration: The sample is allowed to equilibrate with the headspace in the sealed chamber of the instrument.

-

Measurement: The instrument measures the equilibrium relative humidity of the headspace, which is equal to the water activity of the sample.

-

Calibration: The instrument should be regularly calibrated using standard salt solutions with known water activities.

Melting Point Determination

The melting point of crystalline D-Tagatose is determined using a melting point apparatus.

-

Sample Preparation: A small amount of finely powdered D-Tagatose is packed into a capillary tube.

-

Heating: The capillary tube is placed in the heating block of the melting point apparatus.

-

Observation: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. The melting point is reported as a range.

Assessment of Hygroscopicity

The hygroscopicity of powdered D-Tagatose can be evaluated using a dynamic vapor sorption (DVS) analyzer or by a gravimetric method using desiccators with saturated salt solutions to create environments of known relative humidity (RH).

-

Sample Preparation: A known weight of the dry D-Tagatose powder is placed in the DVS instrument or in a weighing dish within a desiccator.

-

Exposure to Humidity: The sample is exposed to a series of increasing or decreasing RH levels at a constant temperature.

-

Weight Measurement: The change in mass of the sample due to moisture absorption or desorption is continuously monitored until equilibrium is reached at each RH step.

-

Data Analysis: A sorption isotherm is generated by plotting the equilibrium moisture content as a function of RH.

Visualizations of Key Processes

D-Tagatose Production Workflow

D-Tagatose is commercially produced from lactose (B1674315) through a multi-step enzymatic and chemical process.

Caption: Production workflow of D-Tagatose from lactose.

Maillard Reaction Pathway

As a reducing sugar, D-Tagatose readily participates in the Maillard reaction with amino acids, contributing to color and flavor development in heated food products.

Caption: Generalized Maillard reaction pathway for D-Tagatose.

Caramelization Pathway

When heated to high temperatures in the absence of amino acids, D-Tagatose undergoes caramelization, a process of thermal decomposition that produces characteristic brown colors and flavors.

Caption: Simplified caramelization pathway of D-Tagatose.

References

D-Tagatose: A Comprehensive Technical Guide on Natural Sources, Commercial Production, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a naturally occurring ketohexose, is a rare sugar that has garnered significant interest in the food and pharmaceutical industries. It possesses approximately 92% of the sweetness of sucrose (B13894) but with only about one-third of the calories. Beyond its utility as a low-calorie sweetener, D-Tagatose exhibits a range of physiological effects, including prebiotic properties and a low glycemic index, making it a promising candidate for applications in functional foods and therapeutics. This technical guide provides an in-depth overview of the natural sources of D-Tagatose, a detailed examination of its commercial production methodologies, and an exploration of its interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of D-Tagatose.

Natural Sources of D-Tagatose

D-Tagatose is found in nature, albeit in small quantities. Its natural distribution is primarily in dairy products, certain fruits, and the gum of the Sterculia setigera tree. The concentrations in these sources are generally low, which makes direct extraction for commercial purposes economically unviable.

| Natural Source | Concentration of D-Tagatose | Reference |

| Sterculia setigera gum | Component of a partially acetylated acidic polysaccharide | [1] |

| Pasteurized Cow's Milk | Traces | [2] |

| Apples | Traces | [2] |

| Oranges | Traces | [2] |

Commercial Production of D-Tagatose

Due to its low abundance in natural sources, the commercial supply of D-Tagatose relies on manufacturing processes. The primary methods are chemical isomerization and enzymatic conversion of D-galactose, which is typically derived from lactose (B1674315).

Chemical Isomerization of D-Galactose

The chemical production of D-Tagatose involves the isomerization of D-galactose under alkaline conditions.

Experimental Protocol: Chemical Isomerization

-

Isomerization Reaction:

-

An aqueous solution of D-galactose is prepared.

-

A metal hydroxide, such as calcium hydroxide, is added to the solution to create alkaline conditions (pH > 10).[3]

-

A catalytic amount of a soluble alkaline metal salt or alkaline earth salt is introduced.

-

The reaction is carried out at a controlled temperature, typically between -15°C and 40°C.[3]

-

Under these conditions, an insoluble metal hydroxide-D-Tagatose complex precipitates out of the solution.[3]

-

-

Neutralization and Purification:

-

The precipitated complex is separated from the reaction mixture.

-

The precipitate is then neutralized with a suitable acid (e.g., sulfuric acid, hydrochloric acid) to a pH below 7, which liberates the D-Tagatose.[1][3]

-

The resulting solution is demineralized using cation and anion exchange resins to remove salts.[1]

-

The deionized solution is concentrated under vacuum.

-

Finally, D-Tagatose is recovered through crystallization.[1]

-

Enzymatic Production from Lactose

The enzymatic method is a widely used alternative to chemical synthesis, offering higher specificity and milder reaction conditions. This process typically involves a two-step enzymatic conversion starting from lactose.

Experimental Protocol: Enzymatic Production

-

Lactose Hydrolysis:

-

Substrate: A solution of lactose, often from whey permeate (e.g., 180–200 g/L).[4]

-

Enzyme: Immobilized β-galactosidase (lactase).

-

Reaction Conditions: The hydrolysis is carried out at an optimal temperature (e.g., 45°C) and pH for the specific lactase used.[4]

-

Process: The lactose is hydrolyzed into a mixture of D-glucose and D-galactose.

-

Separation: The D-galactose is separated from the D-glucose, often using chromatographic techniques like ion-exchange simulated moving bed (SMB) chromatography.[5]

-

-

D-Galactose Isomerization:

-

Substrate: The purified D-galactose solution.

-

Enzyme: L-arabinose isomerase. The enzyme can be used in a free or immobilized form.

-

Reaction Conditions: The isomerization is performed at an optimal pH (typically 7.0-8.0) and temperature (e.g., 65°C) for the specific L-arabinose isomerase.[4] The presence of certain metal ions, like Mn²⁺, may be required for optimal enzyme activity.[4]

-

Process: The L-arabinose isomerase catalyzes the conversion of D-galactose to D-Tagatose. The reaction is reversible and typically reaches an equilibrium.

-

-

Downstream Processing and Purification:

-

Enzyme Removal/Inactivation: If free enzyme is used, it is removed or inactivated.

-

Chromatographic Separation: The D-Tagatose is separated from the unreacted D-galactose and any byproducts using chromatographic methods, such as ion-exchange chromatography.[6]

-

Concentration: The purified D-Tagatose solution is concentrated.

-

Crystallization: Crystalline D-Tagatose is obtained from the concentrated syrup.[6]

-

Workflow for Commercial Production of D-Tagatose

Caption: Commercial production workflow of D-Tagatose.

Analytical Methodologies for D-Tagatose Quantification

Accurate quantification of D-Tagatose in natural sources and during production is crucial. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) is a commonly employed method.

Experimental Protocol: HPLC-RID for D-Tagatose Quantification in Fruit Juice

-

Sample Preparation:

-

The fruit juice sample is diluted with ultrapure water.

-

The diluted sample is filtered through a 0.45 µm membrane filter to remove particulate matter.[7]

-

-

Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a refractive index detector.

-

Column: A carbohydrate analysis column (e.g., an amino-based column).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[7]

-

Flow Rate: A constant flow rate, typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

-

Injection Volume: A defined volume of the prepared sample is injected (e.g., 20 µL).

-

-

Quantification:

-

A standard curve is generated using known concentrations of pure D-Tagatose.

-

The peak area of D-Tagatose in the sample chromatogram is compared to the standard curve to determine its concentration.

-

Biological Activity and Signaling Pathways

D-Tagatose exerts its physiological effects through various mechanisms, including the modulation of key metabolic signaling pathways.

Modulation of Hepatic Glucose Metabolism

D-Tagatose has been shown to influence hepatic glucose metabolism, primarily through its interaction with glucokinase (GK) and its regulatory protein (GKRP).

-

Glucokinase (GK): A key enzyme in glucose metabolism, catalyzing the phosphorylation of glucose to glucose-6-phosphate.

-

Glucokinase Regulatory Protein (GKRP): In the liver, GKRP binds to GK in the nucleus, inhibiting its activity at low glucose concentrations.[8]

D-Tagatose, after being metabolized to D-tagatose-1-phosphate, can promote the activity of glucokinase. This leads to increased phosphorylation of glucose, thereby enhancing glycogen (B147801) synthesis and reducing hepatic glucose output.

Signaling Pathway: D-Tagatose and Glucokinase Regulation

References

- 1. fao.org [fao.org]

- 2. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5078796A - Process for manufacturing tagatose - Google Patents [patents.google.com]

- 4. A Three-Step Process for the Bioconversion of Whey Permeate into a Glucose-Free D-Tagatose Syrup [mdpi.com]

- 5. orochem.com [orochem.com]

- 6. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid determination of main constituents of packed juices by reverse phase-high performance liquid chromatography: an insight in to commercial fruit drinks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]

D-Tagatose: An In-depth Technical Guide on Metabolism and Absorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose (B3328093), a naturally occurring ketohexose and a stereoisomer of D-fructose, has garnered significant interest as a low-calorie, functional sweetener. This technical guide provides a comprehensive overview of the metabolism and absorption of D-tagatose in the human body. It delves into the quantitative aspects of its limited absorption in the small intestine, its subsequent hepatic metabolism, which mirrors that of fructose (B13574), and its extensive fermentation by the colonic microbiota. This document details the experimental protocols employed to elucidate these processes and presents key metabolic and signaling pathways in a visually accessible format. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the physiological effects and therapeutic potential of D-tagatose.

Introduction

D-Tagatose is a monosaccharide that offers approximately 92% of the sweetness of sucrose (B13894) with only about one-third of the calories.[1] Its low caloric value is primarily attributed to its incomplete absorption in the small intestine.[2] The unabsorbed portion undergoes fermentation in the large intestine, leading to the production of beneficial short-chain fatty acids (SCFAs).[3] The absorbed fraction is metabolized in the liver via a pathway analogous to that of fructose.[4] These metabolic characteristics underpin the potential health benefits of D-tagatose, including its low glycemic index and prebiotic properties.[5][6] This guide provides a detailed examination of the scientific data and methodologies related to D-tagatose metabolism and absorption.

Absorption of D-Tagatose

The primary factor contributing to the low caloric value of D-tagatose is its limited absorption in the small intestine.

Quantitative Data on D-Tagatose Absorption

The extent of D-tagatose absorption has been quantified in various studies, with consistent findings indicating that a significant portion of ingested D-tagatose is not absorbed in the upper gastrointestinal tract.

| Study Type | Subjects | Dosage | Percentage Absorbed | Reference |

| Ileostomy Study | Humans | 15 g/day | 81% (median) | [7] |

| General Estimate | Humans | Not specified | ~20% | [8] |

| Animal Study | Rats | Not specified | ~20-30% | [9] |

| Animal Study | Pigs | Not specified | ~20-30% | [9] |

Note: The higher absorption percentage observed in the ileostomy study may be influenced by the specific physiological conditions of the subjects.

Experimental Protocol: Ileostomy Study for Carbohydrate Absorption

Ileostomy studies provide a direct method for quantifying the absorption of carbohydrates in the small intestine by measuring the amount of the substance excreted in the ileostomy effluent.

Objective: To determine the apparent small-bowel absorption of D-tagatose.

Methodology:

-

Subject Recruitment: Recruit healthy adult volunteers who have undergone an ileostomy.

-

Dietary Control: Provide a standardized, controlled diet to the subjects for a set period (e.g., two 2-day periods over three consecutive weeks).[7]

-

Test and Control Periods:

-

Control Period: Subjects consume the standardized diet.

-

Test Period: A known amount of D-tagatose (e.g., 15 g/day ) is added to the standardized diet.[7]

-

-

Sample Collection:

-

Collect duplicate portions of the diet consumed by each subject.

-

Collect all ileostomy effluent over a 24-hour period for each day of the study.

-

-

Sample Processing:

-

Freeze-dry the collected diet and ileostomy effluent samples.

-

Homogenize the dried samples to ensure uniformity.

-

-

Analysis:

-

Analyze the D-tagatose content in the diet and effluent samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[7]

-

-

Calculation of Apparent Absorption:

-

Calculate the total intake of D-tagatose from the diet samples.

-

Calculate the total excretion of D-tagatose in the ileostomy effluent.

-

Apparent Absorption (%) = [ (Total Intake - Total Excretion) / Total Intake ] * 100

-

Hepatic Metabolism of D-Tagatose

The portion of D-tagatose that is absorbed in the small intestine is primarily metabolized in the liver through a pathway that shares key enzymes with fructose metabolism.[4]

Metabolic Pathway

Absorbed D-tagatose is first phosphorylated by fructokinase to form D-tagatose-1-phosphate .[10] This intermediate is then cleaved by aldolase B into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde .[11] These products can then enter the glycolysis or gluconeogenesis pathways.

Regulation of Glycogen (B147801) Metabolism

D-tagatose metabolism influences hepatic glycogen stores through its effect on key regulatory enzymes. The accumulation of D-tagatose-1-phosphate plays a crucial role in this process.

-

Activation of Glucokinase: D-tagatose-1-phosphate stimulates the activity of glucokinase, which in turn promotes the phosphorylation of glucose to glucose-6-phosphate.[4]

-

Inhibition of Glycogen Phosphorylase: D-tagatose-1-phosphate inhibits glycogen phosphorylase, the enzyme responsible for glycogen breakdown.[3]

-

Activation of Glycogen Synthase: The resulting increase in glucose-6-phosphate allosterically activates glycogen synthase, promoting the synthesis and storage of glycogen.[12]

Fermentation by Gut Microbiota

The majority of ingested D-tagatose that is not absorbed in the small intestine travels to the large intestine, where it is fermented by the resident microbiota.[3]

Fermentation Products

The anaerobic fermentation of D-tagatose by gut bacteria produces short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, as well as gases like hydrogen and methane.[13]

| Fermentation Product | Relative Abundance |

| Acetate | Major |

| Propionate | Significant |

| Butyrate | Significant |

| Valerate | Minor |

| Formate | Minor |

| Caproate | Minor |

| Heptanoate | Trace |

| Hydrogen | Produced |

| Methane | Produced |

(Data compiled from pig and in vitro human studies)[13]

Experimental Protocol: In Vitro Fermentation by Human Gut Microbiota

In vitro fermentation models are used to study the metabolism of substrates by the gut microbiota in a controlled environment.

Objective: To determine the fermentation products of D-tagatose by human fecal microbiota.

Methodology:

-

Fecal Sample Collection: Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

-

Fecal Slurry Preparation:

-

Pool and homogenize the fecal samples.

-

Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic buffer solution.

-

-

In Vitro Fermentation:

-

In an anaerobic chamber, dispense the fecal slurry into fermentation vessels.

-

Add D-tagatose as the substrate to the test vessels. Include a control with no added substrate.

-

Incubate the vessels at 37°C for a specified period (e.g., 24-48 hours).

-

-

Sample Collection and Analysis:

-

Collect samples from the fermentation vessels at various time points.

-

Analyze the concentration of SCFAs in the samples using Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Measure gas production (e.g., hydrogen, methane) using appropriate sensors or gas chromatography.

-

-

Data Analysis:

-

Calculate the net production of each SCFA by subtracting the concentrations in the control from the test samples.

-

Determine the molar ratios of the different SCFAs produced.

-

Analytical Methodologies

Accurate quantification of D-tagatose and its metabolites is crucial for understanding its physiological effects.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID) for Short-Chain Fatty Acids

Objective: To quantify the concentration of short-chain fatty acids in fecal samples.

Methodology:

-

Sample Preparation:

-

Weigh a known amount of freeze-dried fecal sample.

-

Add an internal standard (e.g., 2-ethylbutyric acid) to the sample.

-

Perform an extraction using an appropriate solvent (e.g., diethyl ether) under acidic conditions.[14]

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer containing the SCFAs to a new vial.

-

-

GC-FID Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the extracted sample into the gas chromatograph.[14]

-

Column: Use a capillary column suitable for SCFA separation (e.g., a wax-based column).

-

Temperature Program: Implement a temperature gradient to separate the SCFAs based on their boiling points.

-

Detection: The flame ionization detector will generate a signal proportional to the amount of each SCFA eluting from the column.

-

-

Quantification:

-

Create a calibration curve using standard solutions of known SCFA concentrations.

-

Determine the concentration of each SCFA in the sample by comparing its peak area to the calibration curve and correcting for the internal standard.

-

Experimental Protocol: Capillary Electrophoresis for D-Tagatose Analysis

Objective: To quantify the concentration of D-tagatose in biological samples such as urine.

Methodology:

-

Sample Preparation:

-

For urine samples, a simple dilution and filtration step may be sufficient.[15]

-

-

Capillary Electrophoresis Analysis:

-

System Setup: Use a capillary electrophoresis system with a suitable capillary (e.g., fused silica).

-

Buffer: Fill the capillary and vials with a background electrolyte buffer (e.g., sodium phosphate and sodium hydroxide (B78521) at a specific pH).[16]

-

Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

-

Separation: Apply a high voltage across the capillary to separate the analytes based on their charge-to-size ratio.

-

Detection: Use a UV detector at a specific wavelength (e.g., 265 nm) to detect the separated D-tagatose.[16]

-

-

Quantification:

-

Generate a calibration curve using D-tagatose standards of known concentrations.

-

Quantify the D-tagatose in the sample by comparing its peak area to the calibration curve.

-

Clinical Trial Design for Glycemic Control

Clinical trials are essential for evaluating the therapeutic potential of D-tagatose, particularly its effects on glycemic control in individuals with type 2 diabetes.

Experimental Protocol: Randomized Controlled Trial

Objective: To evaluate the effect of D-tagatose on glycemic control in subjects with type 2 diabetes.

Methodology:

-

Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter clinical trial.[17]

-

Participant Selection: Recruit subjects with a diagnosis of type 2 diabetes who are managed with diet and exercise alone.

-

Run-in Period: A period (e.g., 8 weeks) where all participants follow a standardized diet and exercise regimen to establish a stable baseline.[17]

-

Randomization: Randomly assign participants to either the treatment group or the placebo group.

-

Treatment Group: Receives a specific dose of D-tagatose (e.g., 15 g three times daily).[5]

-

Placebo Group: Receives a non-caloric sweetener that matches the taste and appearance of D-tagatose.

-

-

Intervention Period: The duration of the study (e.g., 6-12 months) during which participants consume their assigned treatment.

-

Outcome Measures:

-

Primary Endpoint: Change in HbA1c from baseline.

-

Secondary Endpoints: Changes in fasting plasma glucose, insulin (B600854) levels, lipid profiles, and body weight.

-

-

Data Collection: Collect blood samples and other relevant data at baseline and at regular intervals throughout the study (e.g., every 2 months).[17]

-

Statistical Analysis: Analyze the data to determine if there are statistically significant differences in the outcome measures between the treatment and placebo groups.

Conclusion

D-Tagatose exhibits a unique metabolic profile characterized by limited intestinal absorption, hepatic metabolism analogous to fructose, and significant fermentation by the gut microbiota. These characteristics contribute to its low caloric value and potential health benefits, including improved glycemic control and prebiotic effects. The experimental protocols and analytical methodologies detailed in this guide provide a framework for the continued investigation of D-tagatose. Further research, particularly well-designed clinical trials, will be crucial in fully elucidating its therapeutic potential for metabolic disorders and its broader applications in human health and nutrition.

References

- 1. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-tagatose, a novel hexose: acute effects on carbohydrate tolerance in subjects with and without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-bowel absorption of D-tagatose and related effects on carbohydrate digestibility: an ileostomy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of activation of glycogen phosphorylase by fructose in the liver. Stimulation of phosphorylase kinase related to the consumption of adenosine triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of activation of glycogen phosphorylase by fructose in the liver. Stimulation of phosphorylase kinase related to the consumption of adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of oral D-tagatose, a stereoisomer of D-fructose, on liver metabolism in man as examined by 31P-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. In vitro fermentation pattern of D-tagatose is affected by adaptation of the microbiota from the gastrointestinal tract of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. brjac.com.br [brjac.com.br]

- 16. High resolution and high throughput analytical methods for d-tagatose and process related impurities using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

The role of D-Tagatose as a prebiotic and its effect on gut microbiota

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: D-Tagatose, a naturally occurring monosaccharide and a stereoisomer of D-fructose, is gaining significant attention in the scientific community for its potential as a prebiotic agent. Due to its limited absorption in the small intestine, a substantial portion of ingested D-Tagatose reaches the colon, where it is fermented by the resident gut microbiota. This selective fermentation leads to notable shifts in the composition and metabolic activity of the gut microbiome, with potential implications for host health. This technical guide provides a comprehensive overview of the role of D-Tagatose as a prebiotic, its effects on the gut microbiota, and the underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Prebiotic Effects of D-Tagatose: Modulation of Gut Microbiota Composition

In vivo and in vitro studies have demonstrated the prebiotic potential of D-Tagatose, characterized by its ability to selectively stimulate the growth and activity of beneficial gut bacteria.

A key human clinical trial investigated the effects of daily consumption of 7.5g and 12.5g of D-Tagatose over a two-week period. The study reported a significant increase in the fecal population of Lactobacillus in male subjects who consumed the higher dose of D-Tagatose.[1] While this effect was not observed in female subjects in this particular study, in vitro fermentation models have consistently shown an increase in Lactobacillus populations.[1]

The impact of D-Tagatose on other beneficial genera, such as Bifidobacterium, has also been a subject of investigation. While some studies suggest a potential increase, the effect appears to be less pronounced and more variable compared to its impact on Lactobacillus. Further research with larger cohorts and standardized methodologies is warranted to fully elucidate the specific effects of D-Tagatose on the diverse genera within the gut microbiota.

Table 1: Summary of Quantitative Data on the Effect of D-Tagatose on Gut Microbiota

| Study Type | Organism | Dosage | Duration | Change in Lactobacillus | Change in Bifidobacterium | Reference |

| In Vivo (Human) | Healthy Men | 12.5 g/day | 2 weeks | Increased numbers | Not specified | [1] |

| In Vivo (Human) | Healthy Women | 12.5 g/day | 2 weeks | No significant change | Not specified | [1] |

| In Vitro | Human Fecal Slurries | Not specified | Not specified | Increased | Not specified | [1] |

Fermentation and Production of Short-Chain Fatty Acids (SCFAs)

The primary mechanism through which D-Tagatose exerts its prebiotic effects is through its fermentation by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs), principally acetate, propionate, and butyrate (B1204436).

Numerous studies have highlighted a significant increase in butyrate production following D-Tagatose consumption.[1] Butyrate is a crucial energy source for colonocytes and plays a vital role in maintaining gut barrier integrity and modulating immune responses. Both in vivo studies in healthy adults and in vitro fermentation models have demonstrated a dose-dependent increase in butyrate concentrations with D-Tagatose supplementation.[1]

Table 2: Summary of Quantitative Data on the Effect of D-Tagatose on SCFA Production

| Study Type | Organism | Dosage | Duration | Change in Butyrate | Change in Acetate | Change in Propionate | Reference |

| In Vivo (Human) | Healthy Adults | 7.5 g/day | 2 weeks | Increased production | Not specified | Not specified | [1] |

| In Vivo (Human) | Healthy Adults | 12.5 g/day | 2 weeks | Increased production | Not specified | Not specified | [1] |

| In Vitro | Human Fecal Slurries | Not specified | Not specified | Increased production | Not specified | Not specified | [1] |

| In Vitro | Pig Intestinal Contents | Not specified | Not specified | Increased production | Increased production | Increased production | [2] |

Signaling Pathways and Mechanisms of Action

The SCFAs produced from D-Tagatose fermentation, particularly butyrate, act as signaling molecules that influence various physiological processes in the host.

References

A Deep Dive into the Structural Nuances of D-Tagatose: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – This technical guide offers an in-depth exploration of the structural distinctions between D-Tagatose and other prevalent monosaccharides, namely D-Glucose, D-Fructose, and D-Galactose. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of stereochemistry, ring structures, and functional group orientations, supported by quantitative data, detailed experimental methodologies, and visual representations of molecular structures and analytical workflows.

Introduction: D-Tagatose, a Unique Ketohexose

D-Tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose.[1][2] While sharing the same molecular formula (C6H12O6) with other common hexoses, its unique stereochemical arrangement imparts distinct physical, chemical, and metabolic properties. This guide elucidates these structural subtleties that are pivotal for its application in various fields, including its role as a low-calorie sweetener and its potential therapeutic applications.

Comparative Structural Analysis

The fundamental differences between D-Tagatose and its monosaccharide counterparts lie in their stereochemistry and the predominant cyclic forms they adopt in solution.

Stereochemical Configuration

D-Tagatose is a ketohexose, meaning its carbonyl group is located at the C-2 position. In contrast, D-Glucose and D-Galactose are aldohexoses, with their carbonyl group at the C-1 position. D-Fructose is also a ketohexose. The key distinguishing feature of D-Tagatose is the orientation of the hydroxyl group at the C-4 position, which is epimeric to that of D-Fructose.

Caption: Fischer projections illustrating the stereochemical differences between D-Tagatose, D-Fructose, D-Glucose, and D-Galactose. The epimeric relationship at C-4 between D-Tagatose and D-Fructose is highlighted.

Cyclic Structures: Pyranose and Furanose Forms

In aqueous solutions, monosaccharides exist as an equilibrium of their open-chain and cyclic forms. The formation of five-membered (furanose) or six-membered (pyranose) rings occurs through an intramolecular hemiacetal or hemiketal reaction. D-Tagatose can exist in both α and β anomers of pyranose and furanose rings.[3] However, the α-pyranose form is the one that crystallizes out of solution.[4] In contrast, D-Fructose in aqueous solution is a mixture of about 70% fructopyranose and 22% fructofuranose.[5] D-Glucose predominantly exists as a pyranose ring (>99%).

Caption: Haworth projections of the α-D-Tagatopyranose and α-D-Fructofuranose forms.

Quantitative Structural Data

The precise bond lengths and angles, determined through techniques like X-ray crystallography, provide a quantitative basis for understanding the structural differences.

| Parameter | D-Tagatose (α-pyranose) | D-Fructose (β-pyranose) | D-Glucose (α-pyranose) | D-Galactose (α-pyranose) |

| Ring C-C Bond Length (Å) | ~1.52 | ~1.52 | ~1.523 (mean)[6] | ~1.52 |

| Ring C-O Bond Length (Å) | ~1.43 | ~1.43 | ~1.420 (mean)[6] | ~1.43 |

| Anomeric C-O Bond Length (Å) | ~1.40 | ~1.40 | 1.389[6] | ~1.40 |

| Ring Oxygen Valence Angle (°) | ~113 | 113[7] | 113.8[6] | ~113 |

| Anomeric Carbon Bond Angles (°) | Varies | Varies | Varies | Varies |

Note: The values for D-Tagatose and D-Galactose are approximate based on typical monosaccharide structures, as detailed crystallographic data for these specific forms were not fully available in the initial search. The data for D-Glucose and D-Fructose are from cited crystallographic studies.

Experimental Protocols for Structural Elucidation

The determination of the three-dimensional structure of monosaccharides relies on sophisticated analytical techniques. Below are detailed overviews of the primary methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of carbohydrates in solution, providing information on connectivity, stereochemistry, and conformation.

Caption: A generalized workflow for the NMR analysis of monosaccharides.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified monosaccharide in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.

-

Transfer the solution to a 5 mm NMR tube.

-

-

1D NMR Spectroscopy:

-

¹H NMR: Acquire a proton spectrum to identify the number of signals, their chemical shifts, multiplicities, and coupling constants. The anomeric protons typically resonate in the downfield region (4.5-5.5 ppm).

-

¹³C NMR: Acquire a carbon spectrum to identify the number of carbon signals. The anomeric carbon resonates in the 90-110 ppm region.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the proton spin systems within the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying linkages in more complex carbohydrates and confirming assignments.

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon signals by integrating information from all NMR experiments.

-

Determine the stereochemistry based on the coupling constants (e.g., the ³J(H,H) coupling constants can help determine the relative orientation of protons).

-

Analyze the Nuclear Overhauser Effect (NOE) data (from NOESY or ROESY experiments) to determine through-space proximities of protons, which provides conformational information.

-

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional coordinates of atoms in a crystalline solid, offering unambiguous determination of bond lengths, bond angles, and absolute configuration.

Caption: A typical workflow for small molecule X-ray crystallography.

-

Crystal Growth:

-

Dissolve the highly purified monosaccharide in a suitable solvent or solvent mixture (e.g., water, ethanol).

-

Employ a slow crystallization technique, such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution, to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of X-rays (typically from a rotating anode or synchrotron source).

-

Rotate the crystal and collect the diffraction pattern using a detector (e.g., CCD or CMOS detector).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and occupancy.

-

Validate the final structure using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

-

Conclusion

The structural disparities between D-Tagatose and other common monosaccharides, particularly its epimeric relationship with D-Fructose, are the cornerstone of its unique properties. A thorough understanding of these differences at the molecular level, facilitated by advanced analytical techniques, is essential for harnessing its full potential in food science, pharmacology, and biotechnology. This guide provides a foundational framework for researchers to delve into the intricate world of monosaccharide structure and function.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acs.org [acs.org]

- 6. ALPHA-D-GLUCOSE: PRECISE DETERMINATION OF CRYSTAL AND MOLECULAR STRUCTURE BY NEUTRON-DIFFRACTION ANALYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

Discovery and history of D-Tagatose as a rare sugar

An In-depth Technical Guide to the Discovery and History of D-Tagatose (B3328093)

Abstract

D-Tagatose, a naturally occurring ketohexose, is a rare sugar that has garnered significant attention from the food and pharmaceutical industries. As an epimer of D-fructose, it exhibits physical properties remarkably similar to sucrose (B13894), including 92% of its sweetness, yet provides only 38% of the calories.[1][2] Its unique metabolic fate—limited absorption in the small intestine followed by fermentation in the colon—underpins its low caloric value and confers several physiological benefits, such as a minimal impact on blood glucose and insulin (B600854) levels, prebiotic effects, and non-cariogenicity.[1][3][4] This guide provides a comprehensive overview of the discovery of D-Tagatose, tracing its history from initial identification in natural sources to the development of sophisticated chemical and enzymatic manufacturing processes that have enabled its commercialization. Key experimental protocols, quantitative data, and metabolic and production pathways are detailed for researchers, scientists, and drug development professionals.

Discovery and Early History

The journey of D-Tagatose from a scientific curiosity to a functional food ingredient spans over a century, marked by key discoveries in natural product chemistry and industrial synthesis.

Initial Discovery and Isolation

D-Tagatose was first described in the scientific literature in 1897 by Lobry de Bruyn and Van Ekenstein, who synthesized it by treating D-galactose under mild alkaline conditions.[5] However, its existence in nature was not confirmed until 1949, when Hirst and his colleagues isolated D-Tagatose from the acid hydrolysate of gum exudates from the tropical tree Sterculia setigera.[3][5] It is also found in small quantities in various dairy products, fruits, and cacao.[1][4][6] A crystalline form of α-D-tagatose was first obtained in 1952.[5]

The Role of Gilbert Levin and Commercialization Efforts

The potential of D-Tagatose as a low-calorie sweetener was championed by Dr. Gilbert Levin, an engineer and the founder of Biospherics, Inc.[7][8] Levin's work on developing life-detection experiments for NASA's 1976 Viking Mars landers led him to study microbial metabolism of various sugars.[7][9] While investigating left-handed (L-sugars) as potential non-metabolizable sweeteners, a lab error in 1988 produced a batch of D-Tagatose instead of the intended L-tagatose.[9] To his surprise, subsequent tests on lab rats revealed that D-Tagatose behaved much like an L-sugar, exhibiting very low caloric content.[8][9]

This serendipitous discovery prompted Levin to secure a patent for an inexpensive method to produce D-Tagatose in 1988.[1][10] Biospherics (later Spherix Incorporated) licensed the technology to a Danish company in 1996, which led to D-Tagatose achieving Generally Recognized As Safe (GRAS) status from the U.S. Food and Drug Administration (FDA) in 2001.[4][8] This regulatory approval paved the way for its use as a food ingredient, with subsequent approvals following in Europe, Australia, New Zealand, and China.[1][5]

Physicochemical and Nutritional Properties

The viability of D-Tagatose as a sucrose substitute is rooted in its desirable physical characteristics and unique nutritional profile. The key quantitative properties are summarized in Table 1.

| Property | Value | References |

| Chemical Formula | C₆H₁₂O₆ | [3][5] |

| Molar Mass | 180.16 g/mol | [1] |

| Sweetness (vs. Sucrose) | 92% | [1][2][3] |

| Caloric Value | 1.5 kcal/g (38% of sucrose) | [1][2] |

| Melting Point | 133 - 135 °C | [1] |

| Appearance | White, odorless crystalline solid | [1][5] |

| Solubility (at 21°C) | 58% (w/w) | [5] |

| pH Stability | Stable in the range of pH 2 to 7 | [5] |

Manufacturing Processes and Experimental Protocols

The primary challenge in commercializing D-Tagatose has been developing cost-effective production methods. Early chemical synthesis routes were inefficient, leading to the development of more advanced chemical and enzymatic processes.

Chemical Synthesis: Isomerization of D-Galactose

The foundational method for producing D-Tagatose is the isomerization of D-galactose under alkaline conditions. A widely patented process involves the use of a metal hydroxide (B78521), such as calcium hydroxide, to catalyze the reaction and form an intermediate complex.

-

Substrate Preparation: An aqueous solution of D-galactose is prepared. The D-galactose is typically derived from the enzymatic hydrolysis of lactose (B1674315) (from cheese whey or milk) into D-galactose and D-glucose, followed by separation.[11][12]

-

Isomerization: Calcium hydroxide is added to the D-galactose solution to raise the pH to approximately 12.[12] The mixture is heated at a relatively low temperature, which facilitates the isomerization of the aldose (D-galactose) to the ketose (D-tagatose). During this step, an intermediate calcium hydroxide-D-tagatose complex is formed.[11]

-

Neutralization and Precipitation: The reaction mixture is neutralized with an acid, such as sulfuric acid. This breaks the complex, liberating free D-tagatose and precipitating an insoluble salt (e.g., calcium sulfate).[12]

-

Purification: The precipitate is removed via filtration. The resulting D-tagatose solution is demineralized using cation and anion exchange resins.[12]

-

Crystallization: The purified solution is concentrated, and D-tagatose is crystallized from the syrup to yield a high-purity final product.[12]

Enzymatic Synthesis

Biotechnological routes are now favored for D-Tagatose production due to higher specificity, milder reaction conditions, and reduced byproduct formation.

The most widely studied enzymatic method employs L-arabinose isomerase (L-AI), which catalyzes the isomerization of D-galactose to D-Tagatose.[6][13][14] Enzymes from various microbial sources, including thermophiles, have been explored to improve reaction efficiency and stability at higher temperatures.[5]

-

Enzyme Source: L-arabinose isomerase is obtained from a microbial source (e.g., Geobacillus thermodenitrificans, Lactobacillus species). The enzyme may be used as a whole-cell biocatalyst, a cell-free extract, or in an immobilized form for continuous processing.[6][13]

-

Reaction Conditions: A solution of D-galactose is prepared in a suitable buffer. The reaction pH and temperature are optimized for the specific L-AI used, typically ranging from pH 5.5-7.0 and temperatures from 50°C to 70°C.[13]

-

Conversion: The D-galactose substrate is incubated with the L-AI catalyst. The enzyme facilitates the reversible conversion of D-galactose to D-Tagatose. The reaction proceeds until an equilibrium is reached.

-

Product Recovery: After the reaction, the enzyme (if immobilized or in whole cells) is separated from the product mixture. The resulting solution, containing D-Tagatose and unreacted D-galactose, is then purified using chromatographic techniques to isolate the D-Tagatose.

More recent innovations, such as the process patented by Bonumose LLC, utilize a multi-enzyme cascade to produce D-Tagatose from inexpensive and abundant starch.[2][15] This approach avoids the reliance on lactose and can achieve high conversion rates.

Metabolism and Physiological Effects

The health benefits of D-Tagatose are directly related to its unique metabolic pathway in the human body.

-

Limited Absorption: Only about 20% of ingested D-Tagatose is absorbed in the small intestine. This limited absorption is the primary reason for its low caloric value.[4]

-

Colonic Fermentation: The unabsorbed majority (~80%) travels to the large intestine, where it is selectively fermented by the gut microbiota.[3][4]

-

Prebiotic Effect: This fermentation process promotes the growth of beneficial bacteria and leads to the production of short-chain fatty acids (SCFAs), particularly butyrate.[3][7] SCFAs are a source of energy for colon cells and have been associated with various health benefits.

-

Low Glycemic and Insulinemic Response: Due to its poor absorption, D-Tagatose has a negligible effect on blood glucose and insulin levels, making it a suitable sweetener for individuals with diabetes.[1][4]

Conclusion

From its initial discovery as a laboratory curiosity to its modern, efficient production via biotechnology, D-Tagatose represents a significant advancement in food science. Its combination of sucrose-like taste and bulk with low-calorie, non-glycemic, and prebiotic properties makes it a highly attractive ingredient for the development of healthier food products and a valuable compound for further research in nutrition and metabolic health. The continued refinement of enzymatic production processes, particularly from abundant feedstocks like starch, will be critical to expanding its accessibility and application in the global market.

References

- 1. Tagatose - Wikipedia [en.wikipedia.org]

- 2. iselectfund.com [iselectfund.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. coleparmer.com [coleparmer.com]

- 8. coleparmer.co.uk [coleparmer.co.uk]

- 9. pages.jh.edu [pages.jh.edu]

- 10. Gilbert Levin - Wikipedia [en.wikipedia.org]

- 11. US5078796A - Process for manufacturing tagatose - Google Patents [patents.google.com]

- 12. fao.org [fao.org]

- 13. US6057135A - Process for manufacturing D-tagatose - Google Patents [patents.google.com]

- 14. Tagatose: properties, applications, and biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2017059278A1 - Enzymatic synthesis of d-tagatose - Google Patents [patents.google.com]

D-Tagatose (CAS Number: 87-81-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-Tagatose (B3328093), a naturally occurring ketohexose, is a C-4 epimer of D-fructose.[1] Identified by the CAS number 87-81-0, this rare sugar has garnered significant interest in the pharmaceutical and nutraceutical industries due to its unique physicochemical properties and physiological effects. This technical guide provides an in-depth overview of D-Tagatose, including its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a review of its metabolic and biosynthetic pathways.

Chemical and Physical Data

D-Tagatose is a white, crystalline substance with a sweetness comparable to sucrose (B13894) but with significantly fewer calories.[2] Its chemical and physical characteristics are summarized in the tables below, providing a foundational understanding for its application in research and development.

Table 1: Chemical Identifiers of D-Tagatose

| Identifier | Value |

| CAS Number | 87-81-0 |

| IUPAC Name | (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one |

| Synonyms | D-lyxo-Hexulose, Naturlose |

| Molecular Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1 |

| InChIKey | BJHIKXHVCXFQLS-PQLUHFTBSA-N |

| SMILES | C(--INVALID-LINK--CO)O)O">C@HO)O |

Table 2: Physicochemical Properties of D-Tagatose

| Property | Value |

| Melting Point | 134-135 °C |

| Solubility in Water | 160 g/100 mL at 20°C |

| Solubility in Ethanol | 0.02 g/100 mL at 22°C |

| Specific Rotation [α]D²⁰ | -4° to -5.6° (1% aqueous solution) |

| Appearance | White crystalline powder |

Experimental Protocols

Enzymatic Synthesis of D-Tagatose from D-Galactose

This protocol outlines the laboratory-scale synthesis of D-Tagatose from D-Galactose using L-arabinose isomerase (L-AI).

Materials:

-

D-Galactose

-

L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans)

-

Phosphate (B84403) buffer (100 mM, pH 6.5)

-

Manganese chloride (MnCl₂) solution (6 mM)

-

Hydrochloric acid (HCl) solution (0.5 M)

-

Reaction vessel (e.g., temperature-controlled shaker)

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing 100 mM of D-Galactose and 6 mM MnCl₂ in 100 mM phosphate buffer (pH 6.5).[3]

-

Add the purified L-arabinose isomerase to the reaction mixture at a concentration of 0.5 mg/mL.[3]

-

Incubate the reaction mixture at a constant temperature of 55°C with gentle agitation for 8-10 hours.[3] Samples can be collected periodically (e.g., every 2 hours) to monitor the progress of the reaction.[3]

-

To stop the enzymatic reaction, add 0.5 M HCl to the collected samples.

-

Quantify the amount of D-Tagatose produced using HPLC analysis as described in the analytical protocol below. The conversion efficiency can reach up to 56.7% under these conditions.[3]

Analytical Quantification of D-Tagatose

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of D-Tagatose in reaction mixtures and other aqueous samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a refractive index detector (RID).[3]

-

Column: A Sugar-Ca column (e.g., Welch, 5 µm, 7.8 × 300 mm).[3]

-

Mobile Phase: Pure water.[3]

-

Flow Rate: 0.7 mL/min.[3]

-

Column Temperature: 85°C.[3]

-

Detector Temperature: 40°C.[3]

Procedure:

-

Prepare standard solutions of D-Tagatose of known concentrations in the mobile phase.

-